molecular formula C12H7BrN2O5 B2597345 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 141266-46-8

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2597345
CAS No.: 141266-46-8
M. Wt: 339.101
InChI Key: GROSIPKLEJHTBE-UHFFFAOYSA-N
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Description

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: is a complex organic compound featuring a brominated benzodioxole moiety linked to a pyrimidinetrione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by a condensation reaction with barbituric acid. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like cesium carbonate (Cs₂CO₃) to facilitate the coupling .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, in cancer cells, the compound may induce apoptosis by disrupting the function of proteins involved in cell cycle regulation .

Properties

IUPAC Name

5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O5/c13-7-3-9-8(19-4-20-9)2-5(7)1-6-10(16)14-12(18)15-11(6)17/h1-3H,4H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROSIPKLEJHTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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